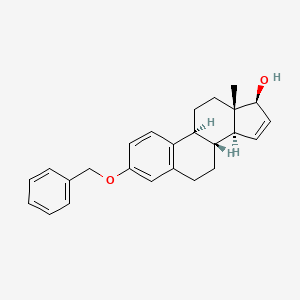
15,16-Dehydro Estradiol 3-Benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,16-Dehydro Estradiol 3-Benzyl Ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a benzyl ether group at the third position and a dehydrogenation at the 15th and 16th positions of the estradiol molecule. It is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-Dehydro Estradiol 3-Benzyl Ether typically involves the following steps:
Starting Material: The synthesis begins with estradiol as the starting material.
Dehydrogenation: The 15th and 16th positions of the estradiol molecule are dehydrogenated using specific reagents and conditions.
Etherification: The hydroxyl group at the third position is converted to a benzyl ether using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 15,16-Dehydro Estradiol 3-Benzyl Ether can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.
Reduction: The compound can be reduced back to its parent estradiol form under specific conditions.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Estradiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
15,16-Dehydro Estradiol 3-Benzyl Ether is primarily used in scientific research for the following purposes:
Chemistry: It serves as a model compound for studying the reactivity and properties of estradiol derivatives.
Biology: Researchers use it to investigate the biological activity and metabolism of modified estrogen compounds.
Medicine: It is used in preclinical studies to understand the effects of structural modifications on estrogenic activity.
Wirkmechanismus
The mechanism of action of 15,16-Dehydro Estradiol 3-Benzyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, including the activation of specific genes and signaling pathways that regulate various physiological processes. The benzyl ether modification may alter the binding affinity and selectivity of the compound for different estrogen receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound, which lacks the dehydrogenation and benzyl ether modifications.
Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, characterized by an ethinyl group at the 17th position.
Uniqueness: 15,16-Dehydro Estradiol 3-Benzyl Ether is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dehydrogenation at the 15th and 16th positions and the benzyl ether group at the third position differentiate it from other estrogen derivatives, potentially leading to unique interactions with estrogen receptors and distinct biological effects .
Eigenschaften
CAS-Nummer |
690996-26-0 |
|---|---|
Molekularformel |
C25H28O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(13S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1 |
InChI-Schlüssel |
YWHIUZLVKVDQAM-BOSQQAFTSA-N |
SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Isomerische SMILES |
C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Synonyme |
(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















